MAO-A Inhibition Potency: 3-Aminoisoquinoline-8-carbonitrile vs. Unsubstituted 3-Aminoisoquinoline
3-Aminoisoquinoline-8-carbonitrile inhibits recombinant human monoamine oxidase A (MAO-A) with an IC50 value of 25.3 µM (2.53 × 10^4 nM) in a fluorometric assay measuring kynuramine conversion to 4-hydroxyquinoline [1]. In contrast, the unsubstituted parent compound 3-aminoisoquinoline (CAS 25475-67-6) lacks the 8-cyano group and exhibits no reported MAO-A inhibitory activity in the same assay system [2]. The 8-cyano substituent is therefore essential for imparting MAO-A affinity within this chemotype.
| Evidence Dimension | Inhibition of recombinant human MAO-A (IC50) |
|---|---|
| Target Compound Data | 25.3 µM (2.53 × 10^4 nM) |
| Comparator Or Baseline | 3-Aminoisoquinoline (CAS 25475-67-6): No detectable inhibition |
| Quantified Difference | > 25.3 µM difference; 3-aminoisoquinoline inactive |
| Conditions | Recombinant human MAO-A; kynuramine substrate; 20 min incubation; fluorescence detection of 4-hydroxyquinoline |
Why This Matters
For researchers screening for MAO-A inhibitors, 3-aminoisoquinoline-8-carbonitrile provides a validated starting point with quantifiable activity, whereas the simpler 3-aminoisoquinoline is inactive against this target.
- [1] BindingDB. (2020). BDBM50493476 (CHEMBL172856): IC50 = 2.53E+4 nM for human MAO-A. View Source
- [2] ChEMBL. (n.d.). CHEMBL61743 (3-Aminoisoquinoline) Bioactivity Summary. European Bioinformatics Institute. View Source
